Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride consists of 15 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom. For a detailed structural analysis, it would be beneficial to refer to a molecular modeling software or database that can provide a 3D representation of the molecule.Scientific Research Applications
Anti-Juvenile Hormone Activity
Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride and its derivatives have been primarily investigated for their anti-juvenile hormone (anti-JH) activities in various insect species. These compounds, including ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives, have shown potent effects in inducing precocious metamorphosis in the larvae of the silkworm Bombyx mori, indicating a clear sign of JH deficiency. The anti-JH activities of these compounds were found to be counteracted by the simultaneous application of JH agonists like methoprene. Notably, compounds like ethyl 4-(2-benzylhexyloxy)benzoate (KF-13) demonstrated significant activity in inducing precocious metamorphosis at low doses. Moreover, the compound KF-13S, a derivative of ETB, was observed to inhibit juvenile hormone synthesis by suppressing the transcription of juvenile hormone biosynthetic enzymes in the corpora allata of Bombyx mori (Ishiguro et al., 2003; Kuwano et al., 2008; Kaneko et al., 2011).
Chemical Synthesis and Structure Analysis
In addition to its applications in pest control, derivatives of this compound have been synthesized and analyzed for their chemical structures and properties. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, was synthesized and its structure was elucidated using spectral studies and confirmed by X-ray diffraction. Such compounds have been evaluated for their antimicrobial and antioxidant susceptibilities, although details specific to this compound were not discussed in the available literature. The synthesis and crystal structures of these derivatives indicate a deeper interest in understanding the chemical properties and potential applications of these compounds in various fields (Kumar et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-5-3-4-6-14(13)19-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAWSCMBZKTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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